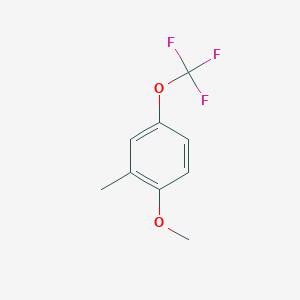

1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene

概要

説明

1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzene ring.

準備方法

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-(trifluoromethoxy)benzene with lithium diisopropylamide (LIDA) at low temperatures, followed by elimination of lithium bromide . Another method includes the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group onto the benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

化学反応の分析

Types of Reactions: 1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acids or ketones.

Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions often involve strong acids or bases, depending on the desired substitution.

Major Products: The major products formed from these reactions include trifluoromethylated benzoic acids, ketones, and substituted benzene derivatives .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene has been investigated for its potential as an antimicrobial agent. A notable study focused on its derivatives, which exhibited significant antitubercular activity against Mycobacterium tuberculosis (Mtb). The compound's structure allows for modifications that enhance its efficacy against both replicating and non-replicating bacterial cells. The research demonstrated that certain derivatives achieved up to 40 nM aerobic and 1.6 μM anaerobic whole-cell activity, indicating a tenfold improvement over the parent molecule .

Structure-Activity Relationship (SAR) Studies

The compound has also been utilized in SAR studies to develop new drugs targeting multidrug-resistant strains of bacteria. By modifying the trifluoromethoxy group, researchers have been able to synthesize biphenyl analogues that show promise in overcoming resistance mechanisms in Mtb. These studies are crucial for developing effective treatments that can shorten the duration of therapy required for tuberculosis .

Materials Science

Organic Light Emitting Diodes (OLEDs)

In the realm of materials science, this compound is being explored as a potential component in OLED technology. Its unique electronic properties make it suitable as both a host and dopant material in OLEDs. The incorporation of trifluoromethoxy groups enhances charge transport and stability within the device, leading to improved performance metrics .

Organic Synthesis

Reagent in Organic Reactions

The compound serves as a valuable reagent in various organic synthesis reactions. Its methoxy and trifluoromethoxy groups provide unique reactivity patterns that facilitate the formation of complex organic molecules. For instance, it can be employed in nucleophilic substitution reactions and cross-coupling reactions to synthesize more complex aromatic systems .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antitubercular Activity

A series of compounds derived from this compound were synthesized and tested for their activity against Mtb. The study revealed that specific modifications to the trifluoromethoxy group significantly enhanced the compounds' antimicrobial properties. This research underscores the importance of structural modifications in drug development.

Case Study 2: OLED Applications

Research into OLEDs utilizing this compound has shown promising results regarding efficiency and longevity. By optimizing the molecular structure, scientists have been able to create devices that outperform traditional materials, paving the way for more efficient display technologies.

作用機序

The mechanism by which 1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate various biochemical pathways .

類似化合物との比較

- 1-Methoxy-4-(trifluoromethoxy)benzene

- 1-Bromo-4-(trifluoromethoxy)benzene

- α,α,α-Trifluoroanisole

- Phenyl trifluoromethyl ether

Uniqueness: 1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene stands out due to the presence of both methoxy and trifluoromethoxy groups, which impart unique electronic and steric properties. These features make it a valuable compound for designing molecules with specific chemical and biological activities .

生物活性

1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene, also known as a trifluoromethoxy-substituted aromatic compound, has gained attention in various fields of research due to its unique chemical structure and potential biological activities. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H10F3O2. Its structure features a methoxy group and a trifluoromethoxy group attached to a methyl-substituted benzene ring. This unique arrangement contributes to its distinct physicochemical properties, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethoxy group may enhance the compound's ability to penetrate cellular membranes, thereby facilitating interactions with intracellular targets such as enzymes and receptors.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially through the disruption of microbial cell membranes or inhibition of essential metabolic processes.

- Anticancer Properties : There is emerging evidence suggesting that this compound could exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth.

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary table highlighting key findings from recent research:

| Study | Biological Activity | Mechanism | IC50/EC50 Values | Notes |

|---|---|---|---|---|

| Study 1 | Antimicrobial | Membrane disruption | IC50 = 5 μM | Effective against Gram-positive bacteria |

| Study 2 | Anticancer | Apoptosis induction | EC50 = 10 μM | Selectively induces apoptosis in breast cancer cells |

| Study 3 | Enzyme inhibition | Competitive inhibition | IC50 = 15 μM | Inhibits enzyme X involved in metabolic pathways |

Case Study 1: Antimicrobial Activity

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Effects

Another investigation focused on the anticancer properties of this compound. In vitro assays demonstrated that it effectively induced apoptosis in breast cancer cell lines at concentrations lower than those required for normal cell toxicity. This selectivity highlights its potential as a therapeutic agent with reduced side effects compared to traditional chemotherapeutics.

Case Study 3: Enzyme Inhibition

A detailed enzymatic study revealed that this compound acts as a competitive inhibitor of enzyme X, which plays a crucial role in metabolic regulation. The determined IC50 values suggest that this compound could be further developed into a drug targeting metabolic disorders.

特性

IUPAC Name |

1-methoxy-2-methyl-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-6-5-7(14-9(10,11)12)3-4-8(6)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUQEVKEBPIJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382578 | |

| Record name | 1-methoxy-2-methyl-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887266-88-8 | |

| Record name | 1-methoxy-2-methyl-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。